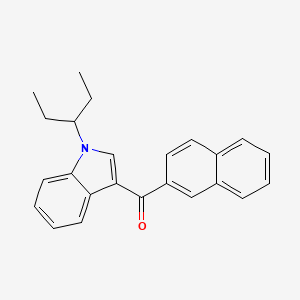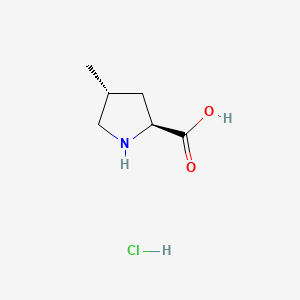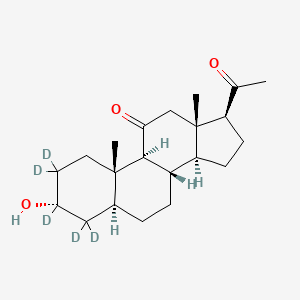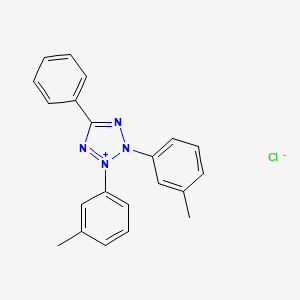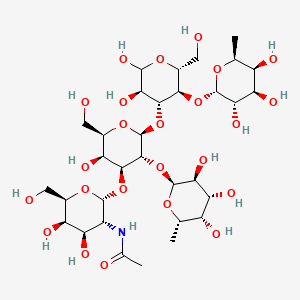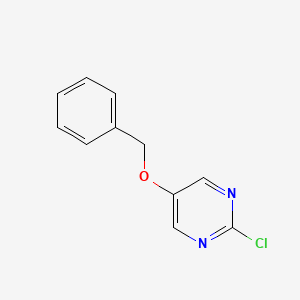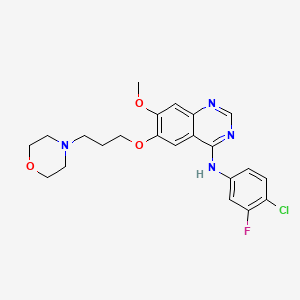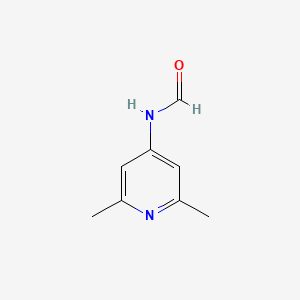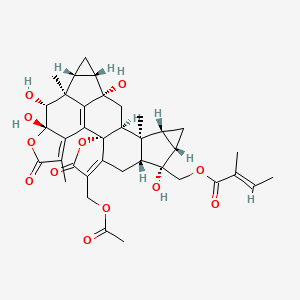
Sarcandrolide D
描述
Sarcandrolide D is a member of the lindenane sesquiterpenoid family, which are complex natural products primarily isolated from plants of the Chloranthaceae family. These compounds are known for their intricate molecular structures and significant biological activities. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sarcandrolide D involves a series of intricate steps, often starting from simpler sesquiterpenoid precursors. A key step in the synthesis is the Diels-Alder cycloaddition reaction, which forms the core structure of the compound. The reaction typically involves a dienophile and a diene generated in situ. For instance, the Diels-Alder reaction of a dienophile with an in situ generated diene can yield the desired diastereomer in high yield .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to the complexity of its synthesis and the specificity of the conditions required
化学反应分析
Types of Reactions: Sarcandrolide D undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under controlled conditions to modify specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, often generated in situ, is a common reagent for oxidation reactions involving this compound.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with singlet oxygen can lead to the formation of specific oxidized derivatives of this compound .
科学研究应用
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for studies on synthetic methodologies and reaction mechanisms.
Medicine: The compound’s therapeutic potential is being explored, particularly in the context of its ability to modulate specific biological pathways.
Industry: While industrial applications are still in the exploratory phase, the compound’s unique properties could lead to its use in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of Sarcandrolide D involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate AMP-activated protein kinase, leading to increased phosphorylation of acetyl-CoA carboxylase in HepG2 cells. This activity is associated with the compound’s ability to repress the growth of human liver cancer cells . The detailed molecular pathways involved in these effects are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
相似化合物的比较
- Sarcandrolide J
- Shizukaol D
- Chlorahololide A
- Chlorahololide C
- Spicachlorantin J
Comparison: Sarcandrolide D shares structural similarities with other lindenane sesquiterpenoids, such as Sarcandrolide J and Shizukaol D. each compound has unique functional groups and stereochemistry that contribute to its distinct biological activities. For example, while both this compound and Shizukaol D can activate AMP-activated protein kinase, their effects on different cell types and pathways may vary . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications.
属性
IUPAC Name |
[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3/b14-7+/t19-,20-,21+,22+,23-,24+,31-,32+,33+,34+,35+,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTGVSJFROTUKO-FFTXOPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)

